5-aminopyridin-3-yl sulfurofluoridate
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Overview
Description
5-Aminopyridin-3-yl sulfurofluoridate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group at the 5-position and a sulfurofluoridate group at the 3-position of the pyridine ring. Fluorinated pyridines are known for their unique physical, chemical, and biological properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring with a fluorine atom . The reaction conditions often involve the use of a base, such as sodium azide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of 5-aminopyridin-3-yl sulfurofluoridate may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridin-3-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminopyridin-3-yl sulfurofluoridate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-aminopyridin-3-yl sulfurofluoridate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to interact with biological molecules, often through hydrogen bonding and electrostatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazoles: These compounds also contain an amino group and are used in similar applications, such as the synthesis of heterocyclic scaffolds.
Fluoropyridines: Other fluorinated pyridines with different substitution patterns on the pyridine ring.
Uniqueness
5-Aminopyridin-3-yl sulfurofluoridate is unique due to the presence of both an amino group and a sulfurofluoridate group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2411278-27-6 |
---|---|
Molecular Formula |
C5H5FN2O3S |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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